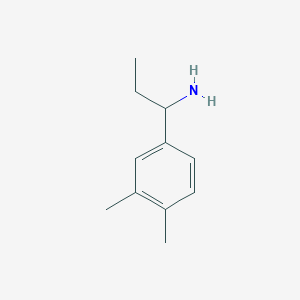

1-(3,4-Dimethylphenyl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-Dimethylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17N It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 3,4-dimethylphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: 3,4-Dimethylphenylacetone or 3,4-dimethylbenzoic acid.

Reduction: 1-(3,4-Dimethylphenyl)propan-1-ol.

Substitution: N-acyl or N-sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(3,4-Dimethylphenyl)propan-1-amine has been investigated for its potential therapeutic effects. Here are some key applications:

1. Central Nervous System Stimulant

- Research indicates that compounds similar to this compound may exhibit stimulant properties. These compounds are being studied for their effects on neurotransmitter systems, particularly in relation to dopamine and norepinephrine pathways .

2. Potential Antidepressant Activity

- Preliminary studies suggest that the compound may have antidepressant-like effects in animal models. Its structural similarity to known antidepressants warrants further investigation into its mechanism of action and efficacy .

Environmental Science Applications

The compound's chemical characteristics make it suitable for various environmental applications:

1. Contaminant Analysis

- This compound can be utilized in analytical chemistry for detecting and quantifying pollutants in environmental samples. Its stability and detectability make it a candidate for developing new methods in environmental monitoring .

2. Soil Remediation

- Studies have explored the use of amines in soil remediation processes. The compound may play a role in bioremediation strategies aimed at degrading organic pollutants or enhancing soil health through microbial activity .

Analytical Chemistry Applications

The analytical capabilities of this compound are significant:

1. Chromatography Techniques

- The compound can be analyzed using High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its unique properties allow for effective separation and identification of similar compounds in complex mixtures .

2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure of this compound and its derivatives. This is crucial for understanding its interactions and behavior in various environments .

Case Study 1: Stimulant Properties

A study investigating the stimulant properties of this compound demonstrated increased locomotor activity in rodent models, suggesting potential applications in treating attention deficit disorders .

Case Study 2: Environmental Monitoring

In a recent environmental study, researchers utilized HPLC to detect this compound in contaminated water sources. The findings highlighted the compound's persistence in aquatic environments and its implications for ecological health .

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dimethylphenyl)propan-1-amine can be compared with other similar compounds, such as:

1-(3,4-Dimethoxyphenyl)propan-1-amine: Differing by the presence of methoxy groups instead of methyl groups, which can alter its chemical reactivity and biological activity.

1-(3,4-Dimethylphenyl)propan-2-amine: Differing by the position of the amine group, which can affect its interaction with molecular targets.

Uniqueness: The presence of the 3,4-dimethyl substitution pattern in this compound imparts unique chemical and biological properties, making it distinct from other phenylpropanamine derivatives.

Biologische Aktivität

1-(3,4-Dimethylphenyl)propan-1-amine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a propan-1-amine backbone with a dimethyl-substituted phenyl group. Its biological activity is primarily attributed to its interactions with various receptors and enzymes, influencing neurotransmitter systems and potentially exhibiting therapeutic effects.

The molecular structure of this compound allows it to interact with biological targets effectively. The compound may act as an agonist or antagonist at specific receptors, modulating biochemical pathways that are crucial for therapeutic applications, particularly in neurology and psychiatry. The binding affinity and selectivity towards certain receptors can lead to varied biological effects, including stimulant and anxiolytic properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 177.27 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential therapeutic effects in various contexts, including:

- Neurotransmitter Modulation : The compound interacts with neurotransmitter systems, which may affect mood and cognitive functions. Studies suggest it could enhance dopamine release, leading to potential applications in treating mood disorders .

- Cytotoxicity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. For instance, related compounds demonstrated significant cytotoxicity on MCF-7 breast cancer cells while exhibiting low toxicity on normal cells .

Case Studies

- Neuropharmacological Study : A study focused on the effects of this compound on animal models demonstrated increased locomotion and reduced anxiety-like behavior in tests such as the open field test and elevated plus maze. These findings suggest its potential as an anxiolytic agent .

- Anticancer Activity : Another investigation assessed the cytotoxic effects of related compounds derived from the same scaffold against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(2,6-Dimethylphenyl)propan-1-amine | Dimethyl substitution at different positions | Potentially similar activity |

| Phenylethylamine | Basic structure related to amphetamines | Strong stimulant effects |

| 3-(3,4-dimethylphenyl)propan-1-amine hydrochloride | Similar amine structure | Varied receptor interactions |

This comparative analysis underscores the importance of molecular structure in determining the behavior and application of chemical compounds.

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h5-7,11H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTLOIPMQALXLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.